

# An In-depth Technical Guide to Dehydro Olmesartan (CAS No. 172875-98-8)

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Compound of Interest		
Compound Name:	Dehydro Olmesartan	
Cat. No.:	B030420	Get Quote

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### **Abstract**

**Dehydro Olmesartan**, identified by the CAS number 172875-98-8, is a prominent process-related impurity and degradation product of Olmesartan medoxomil, an angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The presence and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known properties of **Dehydro Olmesartan**, including its physicochemical characteristics and analytical methodologies for its identification and quantification. Detailed experimental protocols derived from published literature are presented to aid researchers in their own investigations. Furthermore, this document includes visualizations to illustrate the compound's relationship within the context of Olmesartan synthesis and degradation.

## **Physicochemical Properties**

**Dehydro Olmesartan** is an organic compound that is structurally similar to Olmesartan. Its key identifying information and physicochemical properties are summarized in the tables below.

## **Table 1: General Information**



Identifier	Value
CAS Number	172875-98-8[3][4][5]
Chemical Name	4-(1-Methylethenyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid
Synonyms	Dehydro Olmesartan, Olmesartan Impurity 21, Olmesartan Olefinic Acid
Molecular Formula	C24H24N6O2
Appearance	White to off-white solid

**Table 2: Computed Physicochemical Properties** 

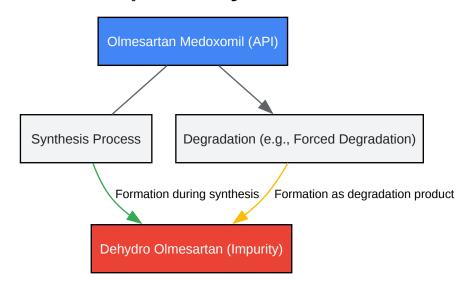
Property	- Value
Molecular Weight	428.49 g/mol
Exact Mass	428.19607403 Da
Melting Point	>300°C (decomposition)
Boiling Point (Predicted)	704.8 ± 70.0 °C
Density (Predicted)	1.29 ± 0.1 g/cm <sup>3</sup>
XLogP3	4.9
Topological Polar Surface Area	110 Ų
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	8

## **Formation and Synthesis**

**Dehydro Olmesartan** is recognized as a related substance of Olmesartan medoxomil. Its formation can occur during the synthesis of the API or as a result of degradation.



## **Logical Relationship of Dehydro Olmesartan**



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Caption: Formation pathways of **Dehydro Olmesartan**.

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and analysis of **Dehydro Olmesartan**, as inferred from studies on Olmesartan and its impurities.

## **Synthesis of Dehydro Olmesartan**

The synthesis of **Dehydro Olmesartan** is often performed as part of the comprehensive characterization of Olmesartan medoxomil impurities. One reported method involves the chemical transformation of a suitable precursor. While a detailed step-by-step synthesis protocol for **Dehydro Olmesartan** is not fully available in the provided search results, a general approach for the synthesis of Olmesartan-related impurities is described. For instance, the synthesis of olmesartan acid, another impurity, involves the basic hydrolysis of olmesartan medoxomil. A similar targeted chemical synthesis approach would be necessary to produce **Dehydro Olmesartan** for use as a reference standard.

## Forced Degradation Studies for Dehydro Olmesartan Generation



Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products like **Dehydro Olmesartan**.

Objective: To generate degradation products of Olmesartan medoxomil under various stress conditions to identify and characterize them.

#### Methodology:

- Acid Hydrolysis: Expose Olmesartan medoxomil to 1 N HCl at 60°C.
- Base Hydrolysis: Treat Olmesartan medoxomil with 1 N NaOH at 60°C. For isolation, 100 mg
  of Olmesartan medoxomil API can be dissolved in 1.0 mL of Methanol, followed by the
  addition of 10 mL of 2M NaOH. The solution is kept in a water bath at 60°C for 2 hours, then
  cooled and neutralized with 2 M HCI.
- Oxidative Degradation: Subject Olmesartan medoxomil to 3% H<sub>2</sub>O<sub>2</sub> at 60°C.
- Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.
- Thermal Degradation: Heat the drug substance at 60°C.

The resulting degradation products, including **Dehydro Olmesartan**, can then be isolated and characterized.

## **Analytical Methods for Characterization**

A combination of chromatographic and spectroscopic techniques is employed to identify and characterize **Dehydro Olmesartan**.

HPLC is a primary tool for separating and quantifying **Dehydro Olmesartan** from Olmesartan and other impurities.

A. Isocratic Reversed-Phase HPLC Method:

- Column: Symmetry C18 (150 mm × 4.6 mm, 5 μm).
- Mobile Phase: Acetonitrile: 0.02 M Na<sub>2</sub>HPO<sub>4</sub> (45:55 v/v), with the pH adjusted to 7 with orthophosphoric acid.







• Flow Rate: 1.0 ml/min.

Detection: UV at 240 nm.

Injection Volume: 20 μl.

• Temperature: Room temperature.

B. Stability-Indicating RP-HPLC Method:

• Column: Symmetry C18 (150 mm × 4.6 mm, 5 μm).

• Mobile Phase: A mixture of phosphate buffer, Acetonitrile, and Milli Q water.

• Detection: UV at 215 nm for quantification of Olmesartan and its related impurities.

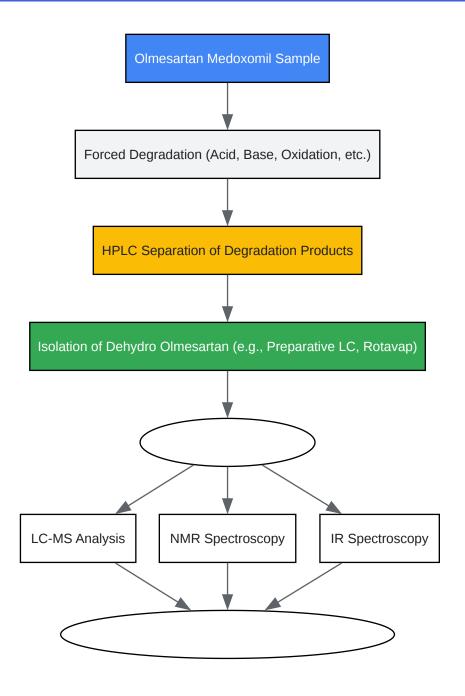
LC-MS is used to determine the molecular weight and fragmentation pattern of **Dehydro Olmesartan**, aiding in its structural elucidation. A triple quadrupole mass spectrometer is often used for these studies.

NMR spectroscopy provides detailed information about the chemical structure of **Dehydro Olmesartan**. The isolated solid product from degradation studies can be analyzed by NMR to confirm its structural details.

IR spectroscopy is used to identify the functional groups present in the **Dehydro Olmesartan** molecule, further confirming its structure.

## **Experimental Workflow for Impurity Identification**





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Caption: Workflow for identification of **Dehydro Olmesartan**.

## **Signaling Pathways**

Currently, there is no publicly available information to suggest that **Dehydro Olmesartan**, as an impurity, has any specific biological activity or interacts with known signaling pathways. Its primary relevance is in the context of pharmaceutical quality control. The pharmacological activity is attributed to the active metabolite, Olmesartan.



## Conclusion

**Dehydro Olmesartan** is a critical quality attribute to be monitored during the manufacturing and stability testing of Olmesartan medoxomil. This guide has consolidated the available physicochemical data and outlined the analytical methodologies for its identification and characterization. The provided experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development and quality assurance, enabling robust control over the impurity profile of Olmesartan medoxomil. Further research into the potential biological impact of this and other impurities remains an area of interest for ensuring absolute patient safety.

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